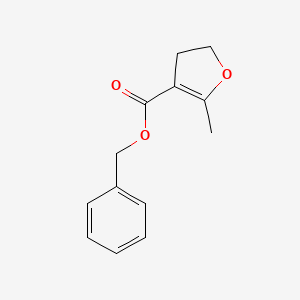

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

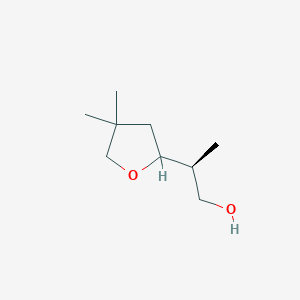

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.252 . It belongs to the class of furan-3-carboxylates .

Synthesis Analysis

The synthesis of polysubstituted furan-3-carboxylates, which includes Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate, has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For instance, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .Molecular Structure Analysis

The molecular structure of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carboxylate group attached to the furan ring .Chemical Reactions Analysis

In the synthesis of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate, various chemical reactions are involved. These include condensation reactions, C-alkylation, and intramolecular conversions . For example, condensation of acetylacetone with ethyl bromopyruvate led to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which in the presence of p-toluenesulfonic acid transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate include a molecular weight of 218.252 and a molecular formula of C13H14O3 .科学的研究の応用

Palladium-Catalyzed Methylation and Arylation

Palladium-catalyzed methylation and arylation have been observed in simple carboxylic acids, showcasing the versatility of Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate in facilitating C-H activation and C-C coupling reactions. This process has been applied to both benzoic acids and aliphatic acids, demonstrating the compound's utility in organic synthesis and drug development (Giri et al., 2007).

Ring Expansion and Contraction

Studies on Isopropenyldihydrofuran derivatives, closely related to Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate, have shown fascinating ring expansion and contraction behaviors. These reactions are significant for the synthesis of complex organic molecules, including potential drug candidates (Yamaguchi et al., 1997).

Iron-Catalyzed Ortho-Alkylation

The iron-catalyzed ortho-alkylation of carboxamides using Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives demonstrates an efficient approach to regioselective alkylation. This method offers a sustainable alternative to traditional alkylation methods, emphasizing the role of iron catalysis in green chemistry (Fruchey et al., 2014).

Photocarboxylation of Benzylic C-H Bonds

The photocarboxylation of benzylic C-H bonds using CO2, facilitated by Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives, presents a novel method for converting C-H bonds into carboxylic acids. This metal-free approach is pivotal for synthesizing various drugs and highlights the potential of using CO2 as a raw material (Meng et al., 2019).

Synthesis of Antitumor Agents

Research on the synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds, including Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives, has shown promising antitumor activity. These compounds have been tested against a range of human tumor cell lines, indicating their potential in cancer therapy (Pieters et al., 1999).

特性

IUPAC Name |

benzyl 5-methyl-2,3-dihydrofuran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-10-12(7-8-15-10)13(14)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWCXXCIKUCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)

![6-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2769781.png)

![1-(4-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2769788.png)

![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)

![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)